molecular formula C15H23N B568847 1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine CAS No. 1312949-69-1

1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine

Cat. No. B568847
CAS RN: 1312949-69-1
M. Wt: 217.356
InChI Key: NJDSVKSZAXISGC-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine, also known as CPE, is an organic compound that has been studied for its potential applications in a variety of scientific research fields. CPE has a unique structure and is composed of a cyclopentyl group and a 1-phenylethyl group linked together by an ethanimine bridge. It is a colorless liquid at room temperature and is soluble in organic solvents such as ethanol and methanol. CPE has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. In biochemistry, 1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine has been studied for its ability to act as a ligand for a variety of proteins, including the human dopamine transporter. In physiology, 1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine has been studied for its potential role in modulating the activity of the serotonin transporter. In pharmacology, 1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine has been studied for its potential use as an antidepressant agent.

Mechanism of Action

1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine has been shown to act as a ligand for the human dopamine transporter, which is responsible for regulating the levels of dopamine in the brain. 1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine binds to the transporter and inhibits its activity, leading to an increase in the levels of dopamine in the brain. 1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine has also been shown to modulate the activity of the serotonin transporter, which is responsible for regulating the levels of serotonin in the brain. 1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine binds to the transporter and inhibits its activity, leading to an increase in the levels of serotonin in the brain.
Biochemical and Physiological Effects
1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine has been shown to increase the levels of dopamine and serotonin in the brain, leading to an antidepressant effect. 1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine has also been shown to reduce anxiety and improve cognitive function. In addition, 1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine has been shown to increase the levels of norepinephrine in the brain, leading to an increase in alertness and energy.

Advantages and Limitations for Lab Experiments

1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine has a number of advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in organic solvents such as ethanol and methanol. In addition, 1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine is relatively inexpensive and can be synthesized using a variety of methods. However, 1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine is not widely available and can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for the study of 1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine. One potential direction is to further investigate its potential role in modulating the activity of the serotonin transporter. In addition, further research could be conducted to investigate the potential therapeutic applications of 1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine, such as its use as an antidepressant agent. Finally, further research could be conducted to investigate the potential side effects of 1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine, such as its potential to cause nausea, headaches, and insomnia.

Synthesis Methods

1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine can be synthesized through a variety of methods. The most commonly used method is the Fischer indole synthesis, which involves the reaction of a cyclopentyl bromide and a 1-phenylethylamine in the presence of anhydrous p-toluenesulfonic acid. Another method, the Ugi reaction, involves the condensation of a 1-cyclopentyl aldehyde, an amine, and an isocyanide. This reaction yields a mixture of 1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine and its isomer, 1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanimine.

properties

IUPAC Name

1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-12(14-8-4-3-5-9-14)16-13(2)15-10-6-7-11-15/h3-5,8-9,12,15H,6-7,10-11H2,1-2H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAJMFNXINMKGE-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=C(C)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N=C(C)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine

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